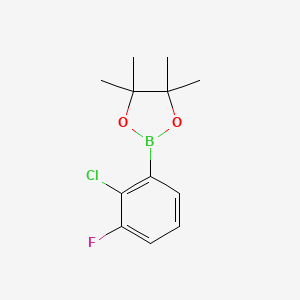

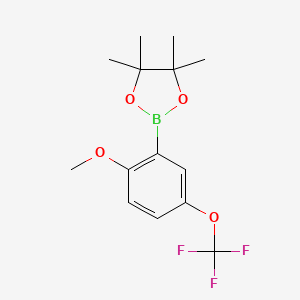

2-Chloro-3-fluorophenylboronic acid pinacol ester

Descripción general

Descripción

2-Chloro-3-fluorophenylboronic acid pinacol ester is a type of boronate ester. Boronate esters, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic esters like this compound often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H16BClO2 . The molecular weight of this compound is 238.52 .Chemical Reactions Analysis

Boronic esters like this compound are involved in various chemical reactions. They are used in the Suzuki–Miyaura coupling of various aryl iodides . They can also undergo catalytic protodeboronation, a process that is not well developed .Aplicaciones Científicas De Investigación

Synthesis and Transformation

2-Chloro-3-fluorophenylboronic acid pinacol ester serves as a critical intermediate in the synthesis and transformation of various partially fluorinated arenes. Researchers have reported the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation, showcasing the utility of such compounds in preparing multifluoroarenes as building blocks for further synthesis (Zhou et al., 2016). Similarly, Ni/Cu-catalyzed defluoroborylation of fluoroarenes to arylboronic esters has been achieved, enabling the conversion of fluoroarene to diverse functionalized arenes, which underscores the synthetic versatility of these compounds (Niwa et al., 2015).

Polymer Chemistry

In polymer chemistry, this compound is instrumental in the development of novel polymeric materials. For instance, the facile synthesis of H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization involves the use of 4-formylbenzeneboronic acid pinacol ester, highlighting the integration of phenylboronic acid esters into polymers for potential applications in responsive delivery vehicles (Cui et al., 2017).

Analytical Chemistry

Organoboron compounds, including derivatives of phenylboronic acid pinacol ester, are applied as Lewis acid receptors for fluoride ions in analytical chemistry. These compounds enhance the selectivity of polymer membrane electrodes toward fluoride ions, demonstrating the significance of organoboron compounds in the development of sensitive and selective sensors (Jańczyk et al., 2012).

Material Science

Research into the phosphorescence properties of simple arylboronic esters has unveiled their potential in material science applications. Studies have found that arylboronic esters exhibit long-lived room-temperature phosphorescence, challenging the conventional understanding that phosphorescent organic molecules require heavy atoms. This discovery opens new avenues for utilizing these compounds in the development of organic phosphorescent materials (Shoji et al., 2017).

Organic Synthesis

The versatility of this compound extends to its role in organic synthesis, where it facilitates the construction of complex molecules. For example, the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes, showcases the utility of boronic acid esters in creating structurally diverse organic compounds (Takagi et al., 2002).

Mecanismo De Acción

Target of Action

2-Chloro-3-fluorophenylboronic acid pinacol ester is a type of organoboron compound . The primary targets of this compound are the carbon atoms in organic molecules during carbon-carbon bond formation reactions, such as the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the attached organic group (in this case, the 2-chloro-3-fluorophenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the synthesis of complex organic molecules . The newly formed carbon-carbon bonds can lead to the creation of a wide range of functional groups, enabling the synthesis of diverse organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable and resistant to protodeboronation . This stability can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can have various molecular and cellular effects, depending on the specific molecules synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of hydrolysis of boronic esters . Additionally, the compound’s stability and efficacy can be affected by air and moisture .

Safety and Hazards

Boronic esters can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Boronic esters like 2-Chloro-3-fluorophenylboronic acid pinacol ester have potential applications in the synthesis of various derivatives. For example, phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives . Furthermore, 3-Cyano aryl/heteroaryl derivatives can be synthesized by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .

Propiedades

IUPAC Name |

2-(2-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUFCKSUHVAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)

![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)

![Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-](/img/structure/B3348386.png)

![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)

![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)